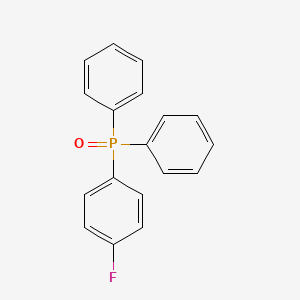

(4-Fluorophenyl)diphenylphosphine oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Fluorophenyl)diphenylphosphine oxide is a fluorine-containing diphenylphosphine oxide derivative. It is known for its applications in improving the flame retardancy and dielectric properties of materials, particularly epoxy resins .

Preparation Methods

The synthesis of (4-Fluorophenyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a fluorinated benzyl compound. One common method includes the use of benzyl (4-fluorophenyl)phenylphosphine oxide, which is prepared by curing a mixture of the compound with diglycidyl ether of bisphenol A (DGEBA) and 4,4′-diaminodiphenylsulfone (DDS) . The resulting thermosets exhibit improved flame retardancy and dielectric properties.

Chemical Reactions Analysis

(4-Fluorophenyl)diphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions, particularly with halides.

Coupling Reactions: It can be used as a coupling partner in cross-coupling reactions with aryl halides in the presence of Ni/Zn catalysts.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, halides for substitution, and Ni/Zn catalysts for coupling reactions. The major products formed from these reactions are typically phosphine oxides and substituted phosphine derivatives.

Scientific Research Applications

(4-Fluorophenyl)diphenylphosphine oxide has several scientific research applications:

Chemistry: It is used to improve the flame retardancy and dielectric properties of epoxy resins.

Biology: Its flame-retardant properties make it useful in the development of safer materials for biological applications.

Mechanism of Action

The mechanism by which (4-Fluorophenyl)diphenylphosphine oxide exerts its effects involves scavenging free radicals required for combustion and promoting the formation of a dense char layer. This char layer inhibits the penetration of heat and fuel, causing the concentrated release of gases . Additionally, the incorporation of the compound reduces the dielectric constant and dielectric loss factor of materials at different frequencies .

Comparison with Similar Compounds

(4-Fluorophenyl)diphenylphosphine oxide can be compared with other similar compounds such as:

9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO): Both compounds are used to improve flame retardancy, but DOPO-based compounds can reduce the inherent thermal and mechanical properties of materials.

Diphenylphosphine oxide (DPO): DPO-based additives are used as replacements for DOPO-based additives due to their easier preparation and better performance under acidic and basic conditions.

Properties

Molecular Formula |

C18H14FOP |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

1-diphenylphosphoryl-4-fluorobenzene |

InChI |

InChI=1S/C18H14FOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |

InChI Key |

PKALGKRBICPQDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)